molecular formula C6H11NO2 B3348363 (2S)-5-Methylpyrrolidine-2-carboxylic acid CAS No. 16639-15-9

(2S)-5-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B3348363
CAS No.: 16639-15-9
M. Wt: 129.16 g/mol
InChI Key: YNSYWEFVEIFJPZ-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-Methylpyrrolidine-2-carboxylic acid is an organic compound belonging to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-Methylpyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-protected amino acids followed by deprotection and purification steps. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-5-Methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S)-5-Methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (2S)-5-Methylpyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidine ring can also interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

    Proline: A structurally similar compound with a pyrrolidine ring but without the methyl substitution.

    Pyrrolidine-2-carboxylic acid: Lacks the methyl group at the 5-position.

    N-Methylpyrrolidine-2-carboxylic acid: Contains a methyl group on the nitrogen atom instead of the 5-position.

Uniqueness: (2S)-5-Methylpyrrolidine-2-carboxylic acid is unique due to the specific placement of the methyl group at the 5-position, which can influence its chemical reactivity and binding properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

(2S)-5-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSYWEFVEIFJPZ-AKGZTFGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC[C@H](N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937191
Record name 5-Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16639-15-9
Record name Proline, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016639159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-5-Methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-5-Methylpyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S)-5-Methylpyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S)-5-Methylpyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S)-5-Methylpyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S)-5-Methylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.